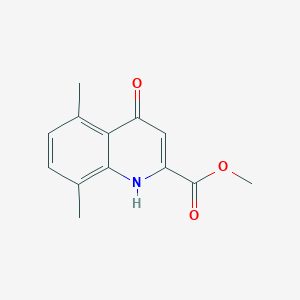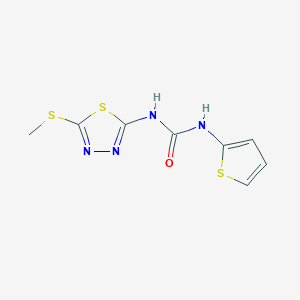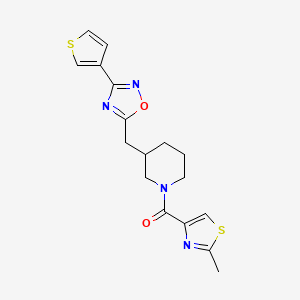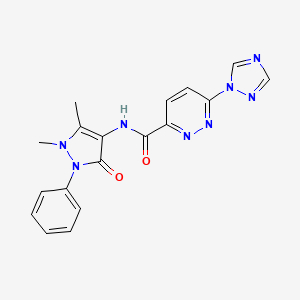
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a quinoline derivative and has been found to possess several useful properties that make it a valuable tool in scientific experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Metal Complexes
Hydroxyquinolines, due to their pharmacological importance, have been studied for the synthesis and characterization of metal complexes. For instance, novel ligands derived from hydroxyquinolines have been synthesized and investigated alongside their metal complexes with transition metals like Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). These compounds have been analyzed using various techniques, including physicochemical analysis, thermogravimetric analysis, and spectroscopic techniques. Their antimicrobial activity has also been evaluated, showing potential for application in combating microbial infections (Patel & Patel, 2017).
Therapeutic Applications in Alzheimer's Disease
Certain 2-substituted hydroxyquinolines have been proposed for the treatment of Alzheimer's disease (AD), demonstrating the ability to disaggregate amyloid plaques, inhibit redox chemistry, and potentially reverse the AD phenotype in animal models. These findings underscore the potential of hydroxyquinolines as metal chaperones and neuroprotective agents, offering a molecular basis for their application in neurodegenerative disease treatment (Kenche et al., 2013).
Photolabile Protecting Groups for Biological Applications
Hydroxyquinoline derivatives have been developed as photolabile protecting groups with sensitivity to multiphoton excitation. These compounds, such as 8-bromo-7-hydroxyquinoline (BHQ), show greater efficiency and sensitivity for use in biological applications, including in vivo studies. Their increased solubility and low fluorescence make them suitable as caging groups for biological messengers, facilitating controlled release in response to light (Fedoryak & Dore, 2002).
Catalytic Activity in Organic Synthesis
Hydroxyquinoline derivatives have been utilized in auxiliary-assisted, palladium-catalyzed arylation and alkylation of sp^2 and sp^3 C-H bonds in carboxylic acid derivatives. This method highlights the versatility of hydroxyquinolines in facilitating selective monoarylation and alkylation, contributing to the development of novel organic synthesis strategies (Shabashov & Daugulis, 2010).
Antimicrobial and Antibacterial Activities
Research has demonstrated the synthesis of pyranoquinoline derivatives with significant yields, showing moderate effectiveness against both Gram-positive and Gram-negative bacteria. This suggests the potential use of hydroxyquinoline derivatives as antimicrobial agents, particularly against strains like Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Corrosion Inhibition
Hydroxyquinoline derivatives have been investigated as corrosion inhibitors for metals, demonstrating the ability to form protective layers on metal surfaces and prevent corrosion. This application is particularly relevant in the fields of materials science and engineering, where the longevity and integrity of metal components are critical (Rbaa et al., 2019).
Eigenschaften
IUPAC Name |
methyl 5,8-dimethyl-4-oxo-1H-quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-4-5-8(2)12-11(7)10(15)6-9(14-12)13(16)17-3/h4-6H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXBMFDNCVYZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C=C(NC2=C(C=C1)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-hydroxy-5,8-dimethylquinoline-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Butyl-8-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/structure/B2675080.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B2675081.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide hydrochloride](/img/structure/B2675083.png)


![2-Tert-butyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B2675088.png)
![2-[3-Methoxycarbonyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid](/img/structure/B2675089.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2675093.png)

![N-(2-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)ethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2675103.png)